1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15BrO3 It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that is further substituted with an ethoxy group linked to a methoxyphenoxy group
Preparation Methods
The synthesis of 1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-nitrobenzene and 3-methoxyphenol.
Nucleophilic Substitution: The nitro group in 1-bromo-3-nitrobenzene is reduced to an amino group, which is then converted to a diazonium salt. This diazonium salt undergoes a nucleophilic substitution reaction with 3-methoxyphenol to form the desired product.
Chemical Reactions Analysis
1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Aromatic Substitution: The methoxy group can be displaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Scientific Research Applications
1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as polymers and liquid crystals due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene can be compared with other similar compounds:
1-bromo-3-(cyclopropylmethoxy)benzene: This compound has a cyclopropyl group instead of a methoxyphenoxy group, which affects its reactivity and applications.
1-bromo-3-fluoro-2-methylbenzene: The presence of a fluorine atom and a methyl group in this compound makes it more reactive towards certain electrophilic and nucleophilic substitutions.
1-bromo-3-(trifluoromethoxy)benzene: The trifluoromethoxy group imparts unique electronic properties to this compound, making it useful in different chemical reactions.
Properties
IUPAC Name |
1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-5-3-7-15(11-13)19-9-8-18-14-6-2-4-12(16)10-14/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWUGOWYFOYPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367715 |
Source
|
Record name | 1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6438-04-6 |
Source
|
Record name | 1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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